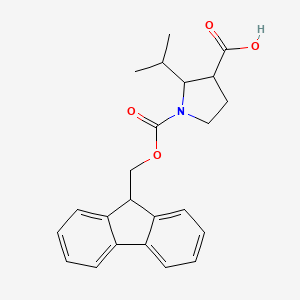

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity.

Métodos De Preparación

The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of the pyrrolidine ring. Common synthetic routes include:

Protection of the amine group: This is usually achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect the amine group.

Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Industrial production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated synthesis equipment.

Análisis De Reacciones Químicas

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium azide (NaN3).

Major products: The major products depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

The compound serves as a crucial building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is widely used to protect amines during peptide synthesis, allowing for selective deprotection at later stages. This method is essential for synthesizing complex peptides with multiple functional groups.

Drug Development

Research indicates that derivatives of this compound exhibit various biological activities, making them candidates for drug development:

- Antitumor Activity : Some analogs have shown potential in inducing apoptosis in cancer cells, suggesting their use in oncology.

- Antimicrobial Properties : The structural features of the compound may enhance its effectiveness against bacterial infections, positioning it as a potential antimicrobial agent .

Bioconjugation Techniques

The compound can be employed in bioconjugation strategies to attach biologically active molecules to surfaces or other biomolecules. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools.

Case Study 1: Antitumor Activity

A study investigated the effects of Fmoc-protected pyrrolidine derivatives on cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of this compound against various bacterial strains. Results showed substantial inhibitory effects on gram-positive bacteria, suggesting its applicability in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways.

Comparación Con Compuestos Similares

Similar compounds include:

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid: Known for its use in peptide synthesis.

(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide coupling reactions.

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid: Another compound used in organic synthesis.

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid stands out due to its specific structural features and reactivity, making it a valuable tool in various research applications.

Actividad Biológica

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and drug development. This article explores its biological activity through various studies and findings.

- Molecular Formula : C₁₉H₁₉NO₄

- Molecular Weight : 321.36 g/mol

- CAS Number : 1631046-97-3

The compound exhibits its biological activity primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation. The structure of the fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in enhancing the lipophilicity and stability of the compound, facilitating its cellular uptake and subsequent effects.

Anticancer Properties

Research has demonstrated that derivatives of the Fmoc group can induce apoptosis in cancer cells. A notable study focused on N-aryl-9-oxo-9H-fluorene-1-carboxamides, which share structural similarities with our compound, showed significant induction of apoptosis in various cancer cell lines including T47D and HCT116. The effective concentration (EC50) values reported were between 0.15 to 0.29 µM, indicating strong potency against these cell lines .

Inhibition of Cell Proliferation

The compound has also been evaluated for its ability to inhibit cell proliferation. In a high-throughput screening assay, modifications to the fluorenyl ring structure were assessed, with certain analogs showing enhanced activity compared to the original lead compounds. This suggests that our compound may similarly exhibit inhibitory effects on cell growth through structural optimization .

Data Tables

| Activity | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|

| Apoptosis Induction | T47D | 0.15 - 0.29 | |

| Apoptosis Induction | HCT116 | 0.15 - 0.29 | |

| Proliferation Inhibition | SNU398 | 0.15 - 0.29 |

Case Studies

-

Case Study on Apoptosis Induction :

A study published in Molecular Cancer Therapeutics explored the apoptotic effects of N-aryl derivatives related to our compound. The findings indicated that specific substitutions at the 7-position on the fluorenyl ring significantly enhanced apoptotic activity, suggesting a similar potential for our compound if appropriately modified . -

In Vivo Efficacy :

Although primarily studied in vitro, preliminary investigations into related compounds indicate potential for in vivo efficacy against tumors in animal models. Future studies are needed to evaluate pharmacokinetics and bioavailability for clinical applications.

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-14(2)21-19(22(25)26)11-12-24(21)23(27)28-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPJSOLNGLRHTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.